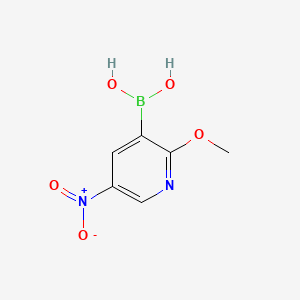
(2-Methoxy-5-nitropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxy-5-nitropyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known to be valuable building blocks in organic synthesis . This compound has a molecular weight of 197.94 .
Synthesis Analysis
The synthesis of pyridinylboronic acids, which “(2-Methoxy-5-nitropyridin-3-yl)boronic acid” is a type of, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .
Molecular Structure Analysis
The molecular formula of “(2-Methoxy-5-nitropyridin-3-yl)boronic acid” is C6H7BN2O5 . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-5-nitropyridin-3-yl)boronic acid”, are commonly used in the synthesis of organic compounds . They are often involved in Suzuki–Miyaura coupling reactions, which are widely used in carbon–carbon bond-forming reactions .
Physical And Chemical Properties Analysis
“(2-Methoxy-5-nitropyridin-3-yl)boronic acid” is a solid compound that should be stored sealed in dry conditions at 2-8°C .
Wirkmechanismus
While the specific mechanism of action for “(2-Methoxy-5-nitropyridin-3-yl)boronic acid” is not mentioned in the search results, boronic acids in general are known to interact with the ubiquitin-proteasome pathway, an essential molecular pathway that regulates intracellular concentrations of proteins and promotes protein degradation .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methoxy-5-nitropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARIUJIDRPCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitropyridin-3-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

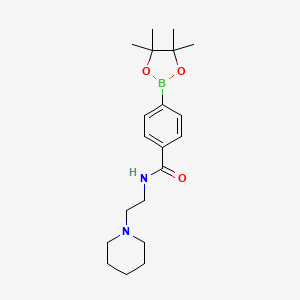
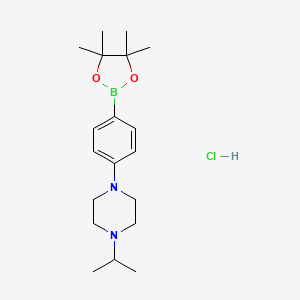
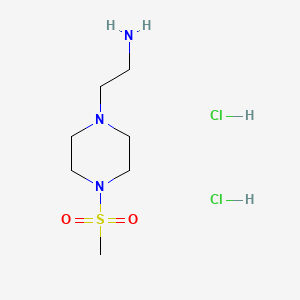
![2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8227804.png)
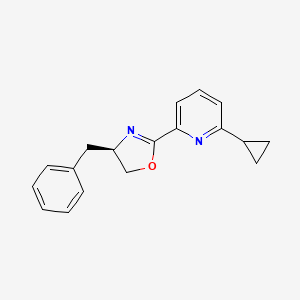
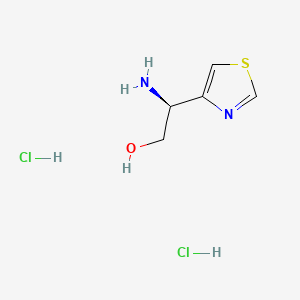



![2,2',2'',2'''-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1':3',1''-terphenyl]-5',4,4''-triyl))tetraacetonitrile](/img/structure/B8227858.png)


![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylcarbamate](/img/structure/B8227868.png)
![[3-Cyano-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8227869.png)